GSK3987
Overview
Description
GSK3987 is a chemical compound known for its role as a broad-spectrum agonist for liver X receptor alpha and liver X receptor beta. These receptors are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. This compound has been shown to increase the expression of ATP-binding cassette transporter A1 and sterol regulatory element-binding protein 1c, which are involved in cholesterol efflux and triglyceride accumulation, respectively .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, affecting a wide range of pathways .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . The molecular mechanism of action of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is complex and involves multiple pathways and targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can lead to sustained changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell function. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is effective without causing harm .
Metabolic Pathways
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolic intermediates and alter the flux through specific pathways . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione are critical for its biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione within the cell can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3987 involves several steps, starting with the preparation of the core structure, which is a substituted maleimide. The key steps include:
Formation of the maleimide core: This involves the reaction of aniline derivatives with maleic anhydride to form the maleimide ring.
Substitution reactions: Various substituents are introduced to the maleimide core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent are optimized for maximum yield.
Purification and quality control: The product is purified using industrial-scale chromatography and recrystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
GSK3987 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
GSK3987 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of liver X receptors and their role in lipid metabolism.
Biology: Employed in research to understand the regulation of cholesterol and fatty acid homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as atherosclerosis and diabetes.
Industry: Utilized in the development of new drugs targeting liver X receptors for various metabolic diseases
Comparison with Similar Compounds
Similar Compounds
T0901317: Another liver X receptor agonist with similar effects on cholesterol and triglyceride metabolism.
Uniqueness
GSK3987 is unique in its broad-spectrum activity and high selectivity for liver X receptor alpha and liver X receptor beta. It has been shown to have a higher potency and efficacy compared to other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMYWLMBBLASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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